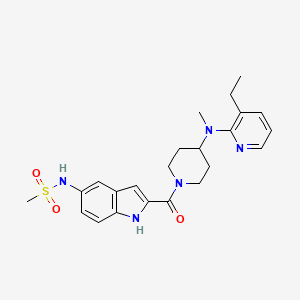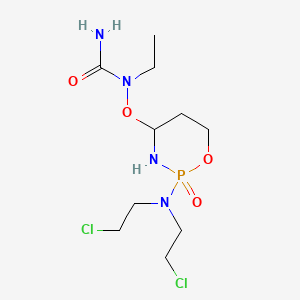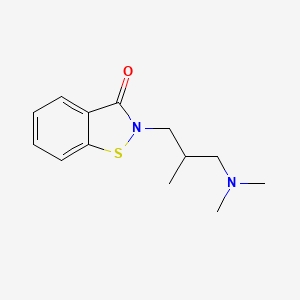
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by the presence of a benzisothiazolone core, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-benzisothiazol-3(2H)-one with 3-(dimethylamino)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethyl acetate under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and phase transfer catalysts can significantly improve the reaction rates and selectivity. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the benzisothiazolone core.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzisothiazolone core can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-thione
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-sulfone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the benzisothiazolone core, along with the dimethylamino group, makes it a versatile compound for various applications.
Properties
CAS No. |
84012-55-5 |
|---|---|
Molecular Formula |
C13H18N2OS |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-2-methylpropyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H18N2OS/c1-10(8-14(2)3)9-15-13(16)11-6-4-5-7-12(11)17-15/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
KKVWYFKWZWCPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2S1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


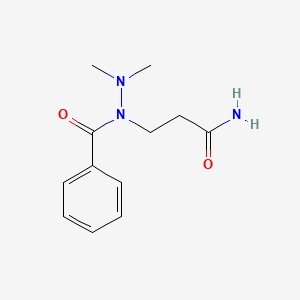
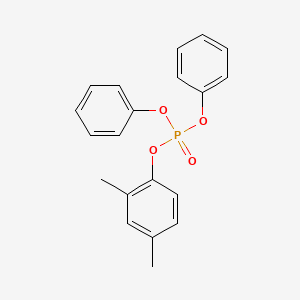
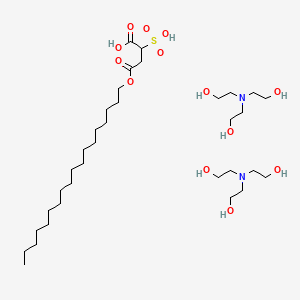
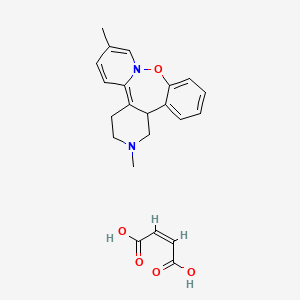
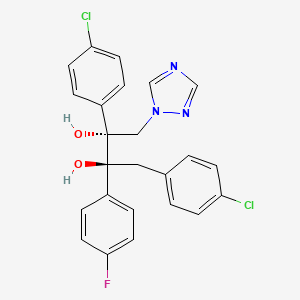
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
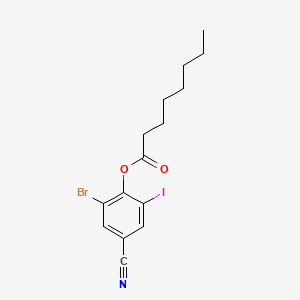

![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

